molecular formula C14H14N2O B1194403 Phenol Blue CAS No. 2150-58-5

Phenol Blue

Cat. No. B1194403
CAS RN: 2150-58-5
M. Wt: 226.27 g/mol
InChI Key: LHGMHYDJNXEEFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Phenol Blue and its derivatives involves various chemical reactions, including photooxidation processes and catalytic methods. For instance, photooxidation of benzene to phenol has been studied using continuous-flow microreactors with blue-LEDs as an eco-friendly light source, achieving high yield and selectivity for phenol production (Shi et al., 2021). Moreover, palladium-catalyzed C-H functionalization of arenes represents a significant strategy for synthesizing valuable phenolic compounds, highlighting the importance of transition-metal catalysis in the synthesis of Phenol Blue derivatives (Saha et al., 2019).

Molecular Structure Analysis

The molecular structure of Phenol Blue and its interactions with solvents have been analyzed through various spectroscopic methods. Studies have revealed spectral heterogeneity in protic solvents, indicating the influence of solvent interactions on Phenol Blue's molecular structure and properties (Hidaka et al., 2023).

Chemical Reactions and Properties

Phenol Blue undergoes various chemical reactions, including oxidation and decarboxylation processes, which are crucial for its synthesis and applications. For example, one-step oxidation of benzene to phenol using H3PW12O40 under photoirradiation has been demonstrated to achieve high phenol yield and selectivity, showcasing the compound's versatility in chemical reactions (Wang et al., 2022).

Physical Properties Analysis

The physical properties of Phenol Blue, such as solubility, stability, and photophysical characteristics, are essential for its applications in various fields. Studies on the stabilization of CuPd bimetallic alloy nanoparticles for selective hydroxylation of benzene to phenol highlight the importance of understanding Phenol Blue's physical properties for industrial applications (Zhang & Park, 2019).

Chemical Properties Analysis

The chemical properties of Phenol Blue, including its reactivity and interaction with other compounds, play a crucial role in its functionality. The microbial production of phenol via salicylate decarboxylation illustrates the bio-catalytic potential of Phenol Blue, offering sustainable alternatives for phenol production from renewable carbon sources (Ren et al., 2015).

Scientific Research Applications

  • Photophysical Properties : Phenol Blue is a merocyanine dye exhibiting interesting photophysical properties due to its ability to exist in different forms – a neutral keto form and a zwitterionic eno form. This characteristic is affected by solvents, making Phenol Blue useful in studying solvent effects on molecular properties (Serrano & Canuto, 2002).

  • Photocatalytic Applications : Phenol Blue, among other dyes, can be degraded using photocatalysis. This application is crucial in environmental science, particularly for the treatment of industrial effluents and water purification (Sivakumar et al., 2014).

  • Ultrafast Photochemical Dynamics : Phenol Blue is used in studies investigating ultrafast photochemical reactions. Its behavior under photoexcitation and the mechanisms of these reactions are of interest in physical chemistry (Kobayashi et al., 2007).

  • Protein Assays : In biochemistry, Phenol Blue is added to the Bradford protein assay, enhancing the color yield and improving the assay's sensitivity and response to different proteins (Marshall & Williams, 1986).

  • Virus Inactivation in Blood Components : In transfusion medicine, Phenol Blue derivatives, particularly methylene blue, are investigated for their virucidal properties. This application is significant in ensuring the safety of blood products (Wagner, 2002).

  • Flavonoids and Phenolic Acids Synthesis : Phenol Blue, along with other phenolic compounds, is studied for its response to enhanced blue light in plant systems. This research is relevant in understanding plant responses to different light spectra (Taulavuori et al., 2016).

  • Spectrophotometric Detection : Phenol Blue is used in spectrophotometric methods for determining trace amounts of phenol in water and biological fluids. This is important in environmental monitoring and health science (Amlathe et al., 1987).

  • Molecular Structure and Behavior : Studies on the structure and spectroscopic behavior of Phenol Blue provide insights into its molecular characteristics, useful in various chemical and physical analyses (Morley & Fitton, 1999).

Safety And Hazards

Exposure to phenol may cause irritation to the skin, eyes, nose, throat, and nervous system . Some symptoms of exposure to phenol are weight loss, weakness, exhaustion, muscle aches, and pain . Severe exposure can cause liver and/or kidney damage, skin burns, tremor, convulsions, and twitching .

Future Directions

Phenolic compounds are strong antioxidants and are safer than synthetic antioxidants . The wide occurrence in plant foods warranted continuous review applications . This review, therefore, presented an updated comprehensive overview of the concept, mechanism, and applications of phenolic antioxidants in foods .

properties

IUPAC Name

4-[4-(dimethylamino)phenyl]iminocyclohexa-2,5-dien-1-one
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InChI

InChI=1S/C14H14N2O/c1-16(2)13-7-3-11(4-8-13)15-12-5-9-14(17)10-6-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGMHYDJNXEEFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H14N2O
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DSSTOX Substance ID

DTXSID0062210
Record name 2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-
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Molecular Weight

226.27 g/mol
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Physical Description

Dark brown powder; [MSDSonline]
Record name Phenol blue
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Product Name

Phenol Blue

CAS RN

2150-58-5
Record name 4-[[4-(Dimethylamino)phenyl]imino]-2,5-cyclohexadien-1-one
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Record name Phenol Blue
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Record name 2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-
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Record name 2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-
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Record name 4-[[4-(dimethylamino)phenyl]imino]cyclohexa-2,5-dien-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15,700
Citations
JO Morley, AL Fitton - The Journal of Physical Chemistry A, 1999 - ACS Publications
… The structure and spectroscopic properties of Phenol Blue [N-(4-dimethylaminophenyl)-1,4-… In water, Phenol Blue is predicted to form a stable trihydrate which is calculated at the …
Number of citations: 28 pubs.acs.org
J Figueras - Journal of the American Chemical Society, 1971 - ACS Publications
… the effects of changes in structure of phenol blue on the magnitude of hydrogen bond induced … were phenol blue (1) and some of its derivatives, considered later. Phenol blue is a well-…
Number of citations: 130 pubs.acs.org
LGS Brooker, RH Sprague - Journal of the American Chemical …, 1941 - ACS Publications
… Thus, if the phenol blue molecule is sufficiently shielded against the effect of the attraction of the oppositepoles in lb, the degeneracy of the configurations reaches a very high level in…
Number of citations: 105 pubs.acs.org
JC Powers, WR Heller, J Kumamoto… - Journal of the American …, 1964 - ACS Publications
… fit the existing datafor phenol blue in relatively … phenol blue correlate with Z,10 a universal solvent parameter, and he estimated the dipole moment in the first excited state of phenol blue …
Number of citations: 24 pubs.acs.org
Y Kimura, T Yamaguchi, N Hirota - Physical Chemistry Chemical …, 2000 - pubs.rsc.org
… a solvatochromic dye, Phenol Blue, which is an interesting material with which to study the b-ET process since the Franck–Condon active mode of Phenol Blue is strongly dependent on …
Number of citations: 12 pubs.rsc.org
LR Franco, I Brandão, TL Fonseca… - The Journal of chemical …, 2016 - pubs.aip.org
The electronic structure of phenol blue (PB) was investigated in several protic and aprotic solvents, in a wide range of dielectric constants, using atomistic simulations. We employed the …
Number of citations: 34 pubs.aip.org
F Terenziani, A Painelli… - The Journal of Physical …, 2000 - ACS Publications
Electronic and vibrational spectra of phenol blue dissolved in a few solvents are carefully analyzed on the basis of a simple theoretical model accounting for electron−molecular …
Number of citations: 78 pubs.acs.org
PW Vittum, GH Brown - Journal of the American Chemical Society, 1946 - ACS Publications
… selected groupof indoaniline dyes related to the simple dye, Phenol Blue, but having substituents in the phenol ring. Phenol Blue has been prepared most conveniently by oxidizing an …
Number of citations: 60 pubs.acs.org
OW Kolling, JL Goodnight - Analytical Chemistry, 1973 - ACS Publications
… In the present study, the electronic spectrum of Phenol Blue was measured in twelve ethyl … precedes the larger bluepurple Phenol Blue zone. The Phenol Blue band was fractionated …
Number of citations: 32 pubs.acs.org
OW Kolling - Analytical Chemistry, 1981 - ACS Publications
… phenol blue … phenol blue should be potentially valuable as a secondary solvatochromic indicator for both the verification and extension of the Kamlet-Taft parametric scales. Phenol blue …
Number of citations: 45 pubs.acs.org

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